A Technical Guide to 2-Chloro-6-fluoro-3-methylphenol: A Key Building Block in Modern Synthesis
A Technical Guide to 2-Chloro-6-fluoro-3-methylphenol: A Key Building Block in Modern Synthesis
Introduction: Unveiling a Versatile Phenolic Intermediate
In the landscape of medicinal chemistry and advanced material synthesis, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic efficacy and material properties. 2-Chloro-6-fluoro-3-methylphenol (CAS No. 261762-90-7) has emerged as a pivotal intermediate, valued for its unique substitution pattern that imparts a nuanced reactivity profile.[1] This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its application as a versatile scaffold in the development of novel bioactive molecules.
The presence of three distinct functional groups on the phenol ring—a chlorine atom, a fluorine atom, and a methyl group—creates a molecule with significant potential for controlled, regioselective modifications. The interplay between the electron-withdrawing halogens and the electron-donating methyl and hydroxyl groups governs the molecule's electronic properties and reactivity. Specifically, the fluorine substituent is known to enhance metabolic stability and lipophilicity in drug candidates, critical parameters for permeability and bioavailability, while the chlorine atom serves as a reactive handle for cross-coupling reactions.[1][2][3] The phenolic hydroxyl group is instrumental in forming hydrogen bonds with biological targets such as microbial enzymes, which is a key factor in its application for developing antimicrobial agents.[1] This guide will explore the causality behind these structural advantages and provide practical insights for researchers in drug discovery and chemical synthesis.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key data for 2-Chloro-6-fluoro-3-methylphenol are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 261762-90-7 | [4][5][6][7][8][9] |
| Molecular Formula | C₇H₆ClFO | [5][6][9] |
| Molecular Weight | 160.57 g/mol | [1][6][7][9] |
| IUPAC Name | 2-chloro-6-fluoro-3-methylphenol | [4][6][9] |
| Synonyms | 2-Chloro-6-fluoro-m-cresol, 2-Chloro-4-fluoro-3-hydroxytoluene | [7][9] |
| Melting Point | 47-56°C | [5][7][9] |
| Boiling Point | 211°C | [7][9] |
| Appearance | Solid | [4] |
| InChI Key | RPTGCWUNGWVQET-UHFFFAOYSA-N | [4][6][9] |
| SMILES | CC1=C(C(=C(C=C1)F)O)Cl | [4][6][9] |
Synthesis Strategy: Navigating Regioselectivity
The synthesis of polysubstituted aromatic compounds like 2-Chloro-6-fluoro-3-methylphenol presents a significant challenge in controlling the precise placement of functional groups (regioselectivity).[1] While specific proprietary synthesis routes may vary, a general and logical pathway often starts with a more readily available precursor, such as 3-methylphenol (m-cresol).[1] The process involves sequential electrophilic aromatic substitution reactions to introduce the halogen atoms.
The primary challenge lies in directing the incoming electrophiles (chlorine and fluorine) to the desired positions (2 and 6, respectively) on the m-cresol ring. The hydroxyl and methyl groups are ortho-, para-directing activators, which complicates direct halogenation. Therefore, achieving the target substitution pattern often requires a multi-step strategy involving protecting groups or the use of specific catalysts and reaction conditions to override the inherent directing effects of the substituents.[1][10]
Caption: Generalized workflow for the synthesis of 2-Chloro-6-fluoro-3-methylphenol.
Chemical Reactivity and Derivatization Potential
The utility of 2-Chloro-6-fluoro-3-methylphenol as a synthetic intermediate stems from its multiple reactive sites, which can be addressed with high selectivity.
-
Phenolic Hydroxyl Group: This group is the most acidic site and readily undergoes reactions like O-alkylation and O-acylation to introduce new functional groups or protecting groups.[1] These modifications can be used to modulate solubility or to prepare pro-drugs.
-
Aromatic Ring: While the ring is somewhat deactivated by the halogens, it can still undergo further electrophilic aromatic substitution. Computational studies, such as those using Density Functional Theory (DFT), have analyzed local reactivity descriptors to predict reaction sites. Fukui function analysis indicates that the C4 position is the most susceptible to further electrophilic attack.[1]
-
Chlorine Atom: The chlorine at the C2 position is a key handle for derivatization. It can act as a leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds to build more complex molecular architectures.[1]
Caption: Reactivity sites on 2-Chloro-6-fluoro-3-methylphenol for further synthesis.
Applications in Drug Discovery and Development
2-Chloro-6-fluoro-3-methylphenol serves as a critical scaffold for constructing bioactive molecules, particularly in the development of antimicrobial and antifungal agents.[1] Its structural features are directly linked to its functional role in these applications. The phenolic hydroxyl group can form crucial hydrogen bonds with the active sites of microbial enzymes, leading to inhibitory activity.[1] Concurrently, the fluorine atom enhances metabolic stability and increases lipophilicity, which improves the molecule's ability to permeate microbial cell membranes.[1] This dual-functionality makes it an attractive starting point for generating libraries of compounds for screening and lead optimization.
The broader class of halogenated phenols and their derivatives has a well-established history in medicinal chemistry, serving as precursors for biologically active heterocycles like quinolones and flavonoids.[1][2][11]
Analytical Characterization Protocol
Confirming the identity and purity of 2-Chloro-6-fluoro-3-methylphenol is essential for its use in synthesis. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for analyzing phenols.
Protocol: GC-FID Analysis of Underivatized Phenols
This protocol is based on general principles outlined in standard methodologies like EPA Method 8041A for phenolic compounds.[12]
1. Objective: To determine the purity of a 2-Chloro-6-fluoro-3-methylphenol sample.
2. Instrumentation and Columns:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Fused-silica, open-tubular, wide-bore column. A common choice would be a DB-5 or equivalent (5% phenyl-methylpolysiloxane), which provides good separation for a wide range of semi-volatile organic compounds.[12]
3. Reagents and Standards:
-
Solvent: High-purity methylene chloride or isopropanol.
-
Standard: A certified reference standard of 2-Chloro-6-fluoro-3-methylphenol (≥99% purity).
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of solvent to create a 1 mg/mL stock solution. Prepare a series of dilutions for calibration.
4. GC-FID Operating Conditions (Typical):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL (splitless or split injection, depending on concentration).
5. Analysis and Interpretation:
-
Inject the standard solutions to establish a calibration curve and determine the retention time of the target analyte.
-
Inject the prepared sample.
-
The purity is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area % method).
6. System Validation:
-
Causality: The choice of a non-polar to mid-polarity column like a DB-5 is based on the semi-volatile nature of substituted phenols. The temperature program is designed to ensure elution of the analyte without thermal degradation while providing good separation from potential impurities or solvent peaks.[12]
-
Trustworthiness: To reduce the risk of sample carryover between analyses of different concentrations, the injection syringe must be thoroughly rinsed with a clean solvent.[12] This ensures that the results for each sample are independent and accurate.
Safety, Handling, and Hazard Profile
2-Chloro-6-fluoro-3-methylphenol is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification: According to aggregated GHS information, this compound poses several risks. It is categorized as harmful if swallowed (Acute Toxicity, Oral) and causes severe skin burns and eye damage (Skin Corrosion/Irritation).[6] Some notifications also list it as harmful in contact with skin or if inhaled.[6]
-
Personal Protective Equipment (PPE): When handling this compound, personnel must wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Chloro-6-fluoro-3-methylphenol stands out as a highly valuable and versatile intermediate in the field of organic chemistry. Its unique arrangement of substituents provides a platform for a wide range of chemical transformations, enabling the synthesis of complex molecules with tailored properties. Its demonstrated role as a scaffold in the development of new antimicrobial agents underscores its importance in drug discovery. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and handling is essential to fully leverage its potential in creating the next generation of pharmaceuticals and advanced materials.
References
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Thermophysical Properties of 2-Chloro-6-fluoro-3-methylphenol | Chemcasts. [Link]
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2-Chloro-6-fluoro-3-methylphenol | C7H6ClFO | CID 2773683 - PubChem. [Link]
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Method 8041A - U.S. Environmental Protection Agency. [Link]
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2-Chloro-6-methylphenol | C7H7ClO | CID 6898 - PubChem. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
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Tailored Functionalization of Natural Phenols to Improve Biological Activity - MDPI. [Link]
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2-Chloro-m-cresol - Wikipedia. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]
- Method for producing 2-alkyl-3-chlorophenols - Google P
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